![molecular formula C20H16O9 B586420 4-O-Desmethyldoxorubicinone CAS No. 65446-19-7](/img/structure/B586420.png)
4-O-Desmethyldoxorubicinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Desmethyldoxorubicinone (4-ODMR) is a synthetic derivative of the chemotherapy drug doxorubicin that has been extensively studied for its potential medical applications. 4-ODMR is a prodrug, which means that it is inactive until it is metabolized by enzymes in the body, releasing the active form of the drug. 4-ODMR has been studied for its ability to target and kill cancer cells, its biochemical and physiological effects, and its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Enhanced Cytotoxicity and Activity Against Resistant Cancers : 4-O-Desmethyldoxorubicinone derivatives have shown increased cytotoxicity compared to doxorubicin against a range of human and murine cell lines. These derivatives also exhibit activity against doxorubicin-resistant cancers, such as murine P388 leukemia and Lewis lung carcinoma metastases, and demonstrate effectiveness after oral administration without significant cardiotoxicity (Barbieri et al., 1987).
Variations in Doxorubicin Derivatives for Treatment Efficacy : Derivatives of doxorubicin, including 4-O-Desmethyldoxorubicinone, exhibit different therapeutic properties. Modifications in the chemical structure, like in 4'-deoxy-4'-iododoxorubicin, have led to extended activity spectrum and cytotoxicity on doxorubicin-resistant leukemia cells. These variations have been important in addressing the limitations of doxorubicin, such as dose-limiting side effects and lack of activity against major clinical tumors (Arcamone, 1985).
Antioxidant Involvement in Mitigating Doxorubicin-Induced Cardiotoxicity : Studies have shown that antioxidants can ameliorate doxorubicin-induced apoptosis in endothelial cells and cardiomyocytes. This suggests that oxidative stress plays a significant role in doxorubicin-induced cardiotoxicity, and understanding this mechanism is crucial for developing therapeutic strategies to mitigate these effects (Kotamraju et al., 2000).
Enhanced Drug Toxicity in Multidrug Resistant Cell Lines : Certain doxorubicin derivatives have shown to enhance drug toxicity in multidrug-resistant cell lines, suggesting their potential as modulating agents in cancer treatments involving P-glycoprotein-positive tumors (Kirk et al., 1993).
Potential for Clinical Trials in Colon Carcinoma : Some doxorubicin analogs, such as 4'-deoxydoxorubicin and 4'-O-methyldoxorubicin, have shown significant activity against colon tumors in preclinical models, indicating their potential for clinical trials in treating colon carcinoma (Giuliani & Kaplan, 1980).
Comparison with Doxorubicin in Pharmacology and Clinical Activity : Research comparing 4'-epidoxorubicin with doxorubicin has shown differences in pharmacokinetics, metabolism, and clinical activity. Epirubicin appears to have comparable antitumor activity but with different toxicity profiles, indicating its potential as an alternative treatment option (Cersosimo & Hong, 1986).
Eigenschaften
IUPAC Name |
(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQJZRSYGQUKG-FVINQWEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747564 |
Source
|
Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Desmethyldoxorubicinone | |
CAS RN |
65446-19-7 |
Source
|
Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.